molecular formula C10H19NO3S B13662501 N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine

N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine

Cat. No.: B13662501
M. Wt: 233.33 g/mol
InChI Key: VCVAXBCXQDGXCF-UHFFFAOYSA-N
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Description

N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is a synthetic organic compound featuring three critical functional groups:

  • tert-Butoxycarbonyl (Boc) group: A protective group for amines, enhancing stability during synthetic processes .
  • Thioether linkage (-S-): Connects the ethanamine backbone to an oxiran-2-ylmethyl group, influencing reactivity and molecular interactions.
  • Epoxide (oxiran) moiety: A strained three-membered cyclic ether with high reactivity, enabling ring-opening reactions for further functionalization .

This compound is primarily utilized in polymer chemistry and pharmaceutical synthesis, where its epoxide group facilitates cross-linking or conjugation reactions .

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl N-[2-(oxiran-2-ylmethylsulfanyl)ethyl]carbamate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-15-7-8-6-13-8/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

VCVAXBCXQDGXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group-Based Comparisons

Boc-Protected Ethanolamine Derivatives

N-Boc-2-aminoethanethiol (): Structure: Boc-protected amine with a terminal thiol (-SH) group. Key Difference: Lacks the epoxide moiety, making it less reactive toward nucleophiles compared to the target compound. Application: Used in peptide synthesis and as a thiolation reagent .

N-Boc-2-[(N-Boc-methylamino)oxy]ethanamine (): Structure: Boc-protected amine with an oxyamino (-O-NH-) linker. Key Difference: Replaces the thioether and epoxide with an oxyamine group, enabling conjugation with carbonyl-containing molecules (e.g., glycans) .

Thioether-Containing Compounds

Impurity-A (): Structure: 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine. Key Difference: Contains a furan ring and dimethylamino group, differing in electronic properties and biological activity (e.g., ranitidine-related impurity) .

N-(4-Bromo-3-(trifluoromethyl)benzyl)-2-((2-(ethylthio)ethyl)thio)-N-(2-((2-(ethylthio)ethyl)thio)ethyl)ethanamine ():

  • Structure : Multi-thioether ethanamine derivative with bromo- and trifluoromethyl substituents.
  • Key Difference : Designed for liver/pancreas disease markers; lacks epoxide but includes halogen atoms for enhanced lipophilicity .
Epoxide-Containing Compounds

2-(Oxiran-2-yl)-N,N-bis((oxiran-2-ylmethoxy)methyl)ethanamine (): Structure: Ethanolamine core with three epoxide groups. Key Difference: Used as a modifier in conjugated diene-based polymers; higher epoxide content increases cross-linking efficiency compared to the target compound .

Pharmacologically Active Ethanolamine Derivatives

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe) (): Structure: Phenethylamine backbone with methoxyphenyl and benzyl substituents. Key Difference: Psychedelic activity via 5-HT2A receptor agonism, unlike the non-psychoactive target compound . Toxicity: High risk of overdose due to potent receptor binding, contrasting with the target compound’s synthetic utility .

Reactivity and Stability Comparisons

Compound Reactive Sites Stability Primary Application
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine Epoxide, thioether, Boc group Moderate (epoxide sensitive) Polymer modification
N-Boc-2-aminoethanethiol Thiol, Boc group Air-sensitive (thiol oxidation) Peptide synthesis
25I-NBOMe Methoxy groups, benzyl ring Stable but toxic Psychoactive substance
N-Boc-2-[(N-Boc-methylamino)oxy]ethanamine Oxyamine, Boc groups Hydrolysis-prone (oxyamine) Glycoconjugate synthesis

Key Research Findings

  • Epoxide Reactivity : The epoxide in this compound undergoes nucleophilic ring-opening reactions, making it valuable for creating cross-linked polymers .
  • Boc Protection: Enhances amine stability during synthesis, a feature shared with other Boc-protected analogs like N-Boc-2-aminoethanethiol .
  • Divergent Applications : Unlike psychoactive NBOMe compounds, the target compound is tailored for material science, emphasizing functional group versatility over bioactivity .

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